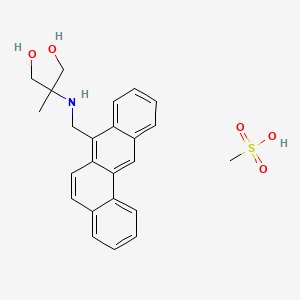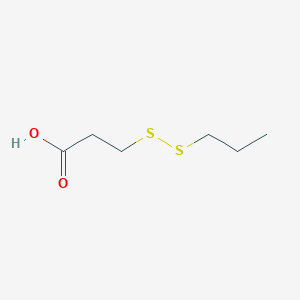
3-(Propyldisulfanyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Propyldisulfanyl)propanoic acid: is an organic compound characterized by the presence of a propyl group attached to a disulfide linkage, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Propyldisulfanyl)propanoic acid typically involves the reaction of propyl mercaptan with 3-chloropropanoic acid under basic conditions. The reaction proceeds through the formation of a disulfide bond, resulting in the desired product. The general reaction scheme is as follows:
CH3CH2CH2SH+ClCH2CH2COOH→CH3CH2CH2S-SCH2CH2COOH
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 3-(Propyldisulfanyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols to form esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or peracids.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Esterification: Alcohols (e.g., methanol, ethanol) in the presence of acid catalysts like sulfuric acid (H₂SO₄).
Major Products:
Oxidation: Sulfonic acids.
Reduction: Thiols.
Esterification: Esters of this compound.
Scientific Research Applications
Chemistry: 3-(Propyldisulfanyl)propanoic acid is used as a building block in organic synthesis
Biology: In biological research, this compound is used to study redox processes and disulfide bond formation in proteins. It serves as a model compound for understanding the behavior of disulfide bonds in biological systems.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Propyldisulfanyl)propanoic acid involves the cleavage and formation of disulfide bonds. In biological systems, the compound can undergo redox reactions, leading to the formation of thiols or sulfonic acids. These reactions are crucial in maintaining the redox balance within cells and regulating protein function through disulfide bond formation and cleavage.
Comparison with Similar Compounds
- 3-(Tritylthio)propionic acid
- 3-(3-Methoxyphenyl)propionic acid
- 3-(Methylphosphinico)propionic acid
- 3-(Acetylthio)propionic acid
Comparison: 3-(Propyldisulfanyl)propanoic acid is unique due to its specific disulfide linkage, which imparts distinct redox properties. Compared to other similar compounds, it offers a balance between stability and reactivity, making it suitable for various applications in research and industry. The presence of the propyl group also influences its solubility and reactivity compared to other derivatives with different substituents.
Properties
CAS No. |
112401-23-7 |
|---|---|
Molecular Formula |
C6H12O2S2 |
Molecular Weight |
180.3 g/mol |
IUPAC Name |
3-(propyldisulfanyl)propanoic acid |
InChI |
InChI=1S/C6H12O2S2/c1-2-4-9-10-5-3-6(7)8/h2-5H2,1H3,(H,7,8) |
InChI Key |
AFBLIRCFRVJJQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCSSCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



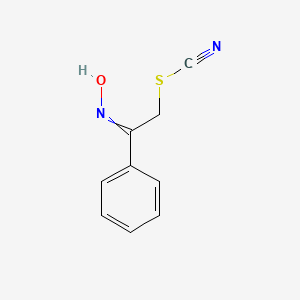
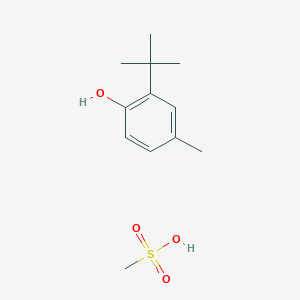
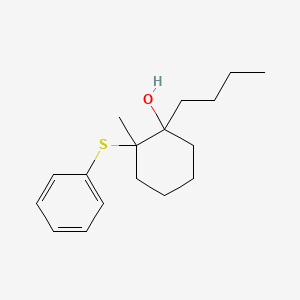
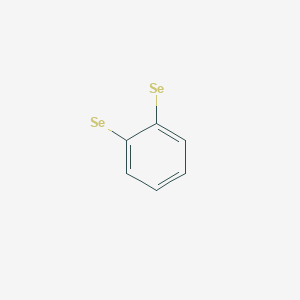
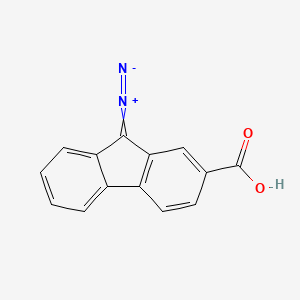
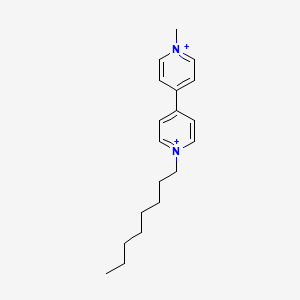
![Benzenethiol, 2,2'-[1,2-ethanediylbis(methylimino)]bis-](/img/structure/B14320393.png)

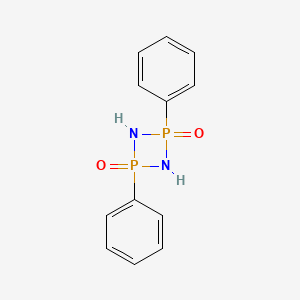
![2-[2-(Oxiran-2-ylmethyl)benzyl]oxirane](/img/structure/B14320408.png)
![9-Methoxy-4-nitro-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14320428.png)

